2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one
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Description
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.1196536 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one is a member of the pyridazinone class, known for its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure comprising a piperazine ring and a pyridazinone core. The presence of the 3-chlorophenyl group enhances its lipophilicity and biological interactions.
Molecular Formula
- C : 19
- H : 22
- Cl : 1
- N : 4
- O : 3
Molecular Weight
- Molecular Weight : 399.134 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Phosphodiesterases (PDEs) : It has been noted that compounds with similar structures act as selective PDE inhibitors, which can modulate inflammatory responses by affecting cyclic nucleotide levels .
- Neurotransmitter Receptors : The piperazine moiety is often involved in modulating neurotransmitter systems, potentially influencing mood and anxiety disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that similar derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Antidepressant Effects : Compounds with piperazine structures have been linked to antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Anti-inflammatory Properties : The inhibition of PDEs can lead to reduced inflammation, making this compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease .
Study on Antimicrobial Activity
A study conducted on piperazine derivatives indicated that compounds similar to this compound demonstrated potent antimicrobial activity. Minimum inhibitory concentrations (MIC) were determined against various pathogens, showing effectiveness comparable to standard antibiotics .
PDE Inhibition Study
Research highlighted the role of PDE inhibitors in managing respiratory diseases. A related compound was shown to achieve an IC50 value of 140 nM in enzyme assays, indicating strong inhibitory potential against PDEs . This suggests that our compound may also exhibit similar pharmacological profiles.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone | Contains methoxy group | Different electronic properties due to methoxy substitution |
5-acetyl-2-(cyclopropylmethyl)-4-(3-fluoroanilino)-6-phenylpyridazin-3-one | Contains cyclopropyl group | Unique structural configuration affects reactivity |
Properties
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-13-5-6-16(23)22(19-13)12-17(24)21-9-7-20(8-10-21)15-4-2-3-14(18)11-15/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJPITATAAPAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.